molecular formula C11H10N4O2S B2944745 N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide CAS No. 331829-80-2

N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide

Cat. No.: B2944745
CAS No.: 331829-80-2
M. Wt: 262.29
InChI Key: MLOMIIQWTGXAGE-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide is a synthetic organic compound that features both pyridine and thiazole rings. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of a pyridine derivative with a thiazole derivative under specific conditions. One common method might include:

    Starting Materials: Pyridine-3-carboxaldehyde and 2-aminothiazole.

    Reaction Conditions: The reaction can be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification using column chromatography.

Industrial Production Methods

For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:

    Batch or Continuous Flow Processes: Depending on the scale, the reaction might be carried out in batch reactors or continuous flow systems.

    Catalysts and Solvents: Use of specific catalysts and solvents that are more suitable for large-scale synthesis.

    Purification: Industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide
  • N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide
  • N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-4-yl)oxamide

Uniqueness

N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide might exhibit unique properties due to the specific positioning of the pyridine and thiazole rings, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-4-5-18-11)14-7-8-2-1-3-12-6-8/h1-6H,7H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOMIIQWTGXAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330354
Record name N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331829-80-2
Record name N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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